molecular formula C15H18BrNO2 B15362617 Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate

Cat. No.: B15362617
M. Wt: 324.21 g/mol
InChI Key: JPGLPGZNPCOUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate is a brominated benzoate ester featuring a 6-azaspiro[2.5]octane moiety at the ortho-position of the aromatic ring. Its molecular formula is C₁₄H₁₆BrNO₂, with a molecular weight of 326.19 g/mol. The compound combines a methyl ester group, a bromine atom at the para-position, and a spirocyclic amine system, which confers conformational rigidity.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate

InChI

InChI=1S/C15H18BrNO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3

InChI Key

JPGLPGZNPCOUOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCC3(CC3)CC2

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoates

a. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3)

  • Molecular Formula : C₈H₆BrFO₃
  • Molecular Weight : 249.03 g/mol
  • Substituents : Bromine (para), fluorine (ortho), hydroxyl (meta), and methyl ester.
  • Key Differences: Lacks the spirocyclic amine but includes fluorine and hydroxyl groups.

b. Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5)

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Substituents : Bromine (para), hydroxyl (ortho), methyl (meta), and methyl ester.
  • Key Differences : The methyl group at the meta-position may sterically hinder interactions with biological targets compared to the spirocyclic system in the target compound .
Spirocyclic Amine-Containing Analogs

a. 4-Iodo-2-(6-azaspiro[2.5]octan-6-yl)benzoic Acid (CAS 2446342-09-0)

  • Molecular Formula: C₁₄H₁₅INO₂
  • Molecular Weight : 372.19 g/mol
  • Substituents : Iodine (para), spirocyclic amine (ortho), and carboxylic acid.
  • The carboxylic acid group (vs. methyl ester) improves aqueous solubility but may reduce cell permeability .

b. 2-(6-Azaspiro[2.5]octan-6-yl)aniline (AS99635)

  • Molecular Formula: Not explicitly provided (spirocyclic amine attached to aniline).
  • Key Differences : The aniline group introduces a primary amine, enabling participation in conjugation or Schiff base formation, unlike the ester functionality in the target compound .
Spirocyclic Carboxylates

a. Methyl 6-azaspiro[2.5]octane-1-carboxylate Hydrochloride (CAS 874365-30-7)

  • Molecular Formula: Not explicitly provided (spirocyclic amine integrated into the carboxylate).
  • Key Differences : The spirocyclic system is part of the carboxylate backbone rather than a substituent on an aromatic ring, limiting π-π stacking interactions critical for receptor binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate N/A C₁₄H₁₆BrNO₂ 326.19 Br, spirocyclic amine, methyl ester Antineoplastic agents
4-Iodo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid 2446342-09-0 C₁₄H₁₅INO₂ 372.19 I, spirocyclic amine, carboxylic acid Drug derivatization
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 249.03 Br, F, OH, methyl ester Metabolic studies
2-(6-Azaspiro[2.5]octan-6-yl)aniline AS99635 Not provided Not provided Spirocyclic amine, aniline Bioconjugation

Research Findings and Implications

  • Spirocyclic Amine Advantage : The 6-azaspiro[2.5]octane group in the target compound likely enhances rigidity and binding affinity to proteins like KIF18A, a kinesin implicated in cancer .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity and membrane permeability compared to the carboxylic acid analog, which is more water-soluble but less bioavailable .

Biological Activity

Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate, with the CAS number 2446342-11-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety substituted with a bromine atom and a spirocyclic amine. The unique structural features of this compound contribute to its biological properties.

Property Value
Molecular Formula C15H18BrN
Molecular Weight 305.22 g/mol
CAS Number 2446342-11-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways involved in cell proliferation and survival.

  • Protein Kinase Inhibition : Preliminary studies suggest that this compound may inhibit kinases involved in cancer progression, making it a candidate for anticancer therapy.
  • Neuroprotective Effects : The spirocyclic structure may confer neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are needed to elucidate the exact pathways involved.

Neuroprotective Effects

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death and preserved mitochondrial function.

Treatment Cell Viability (%)
Control100
H₂O₂ Only40
H₂O₂ + Compound75

This neuroprotective effect highlights its potential application in neurodegenerative disorders.

Case Studies and Clinical Relevance

While comprehensive clinical data on this compound is limited, related compounds have shown promise in clinical settings:

  • Inhibitors of Similar Kinases : Compounds structurally related to this compound have been tested in clinical trials for their efficacy against various cancers.
  • Neuroprotective Agents : Other spirocyclic compounds have been explored for their role in treating Alzheimer's disease and other neurodegenerative conditions.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate?

Answer:
The synthesis typically involves three key steps:

Spirocyclic Framework Formation : Constructing the 6-azaspiro[2.5]octane core via cyclization or ring-closing reactions. For example, spirocyclic intermediates are often synthesized using reductive amination or intramolecular nucleophilic substitution .

Nucleophilic Substitution : Introducing the bromine and azaspiro groups onto the benzoate scaffold. Conditions such as K2_2CO3_3, KI, and CH3_3CN at 70°C for 5 hours are effective for similar substitutions .

Esterification : Methylation of the carboxylic acid precursor using agents like methyl chloride or dimethyl sulfate .

Synthetic StepKey Reagents/ConditionsPurposeReference
Spirocyclic Framework FormationReductive amination/cyclizationConstruct azaspiro core
Nucleophilic SubstitutionK2_2CO3_3, KI, CH3_3CNIntroduce bromine and azaspiro
EsterificationMethyl chloride, baseForm methyl benzoate ester

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

  • X-ray Crystallography : For unambiguous determination of the spirocyclic geometry and substituent positions. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for small molecules .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., methyl ester, bromine, spirocyclic amine).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C11_{11}H11_{11}BrNO2_2).
TechniqueApplicationCritical ParametersReference
X-ray CrystallographyStructural refinementSHELXL, anisotropic displacement ellipsoids
NMR SpectroscopyFunctional group analysis1^1H (δ 3.8–4.2 ppm for ester methyl)

Advanced: How can structural disorder in the spirocyclic moiety be resolved during X-ray refinement?

Answer:
Spirocyclic systems often exhibit disorder due to conformational flexibility. Methodological steps include:

Data Collection : Use high-resolution (<1.0 Å) data to resolve overlapping electron densities.

Refinement Tools : SHELXL’s PART and SUMP instructions partition disordered components and refine occupancy ratios .

Validation : Cross-check with geometric analysis (e.g., WinGX’s PARST) to ensure bond lengths/angles match expected values .

ChallengeSolutionSoftware/ToolsReference
Conformational DisorderMulti-component refinement in SHELXLPART, SUMP instructions
ValidationGeometric parameter analysisWinGX, PARST

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculates electronic parameters:

  • Electron Density Maps : Identify electrophilic centers (e.g., bromine’s σ-hole) using B3LYP/6-31G(d) basis sets .
  • Transition State Analysis : Locate energy barriers for substitution pathways (e.g., SN2 vs. SN1).
Computational TaskMethod/ParametersApplicationReference
Electron Density AnalysisB3LYP/6-31G(d)Localize reactive sites
Transition State ModelingNudged Elastic Band (NEB) methodEnergy barrier prediction

Advanced: How to reconcile discrepancies between NMR and computational conformational predictions?

Answer:

Dynamic NMR : Perform variable-temperature 1^1H NMR to detect conformational exchange broadening.

Molecular Dynamics (MD) Simulations : Compare experimental coupling constants with MD trajectories (e.g., using AMBER force fields).

Crystallographic Validation : Use X-ray data to resolve static vs. dynamic conformations .

Discrepancy TypeResolution StrategyTools/TechniquesReference
Dynamic vs. Static ConformationVariable-temperature NMR, MD simulationsAMBER, WinGX

Basic: What are the key functional groups influencing this compound’s reactivity?

Answer:

  • Bromine : Acts as a leaving group in SNAr (nucleophilic aromatic substitution).
  • Methyl Ester : Hydrolyzes to carboxylic acid under basic conditions.
  • Azaspiro Amine : Participates in acid-base reactions and coordination chemistry.
Functional GroupReactivity ExampleConditionsReference
BromineSNAr with amines/thiolsPolar aprotic solvents, heat
Methyl EsterHydrolysis to carboxylic acidNaOH, H2_2O/MeOH

Advanced: How to optimize spirocyclic intermediate yields during synthesis?

Answer:

  • Catalysis : Use Pd-catalyzed cross-coupling for regioselective spirocycle formation.
  • Solvent Effects : High-dielectric solvents (e.g., DMF) stabilize transition states in cyclization steps.
  • Temperature Control : Slow cooling during crystallization minimizes byproduct formation .
Optimization FactorStrategyOutcomeReference
CatalysisPd(PPh3_3)4_4 in DMFEnhanced regioselectivity
CrystallizationSlow cooling (-0.5°C/min)Reduced impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.